Product packaging for SX-3228(Cat. No.:CAS No. 156364-04-4)

SX-3228

Cat. No.: B1682574
CAS No.: 156364-04-4
M. Wt: 338.4 g/mol
InChI Key: BZLLVTYOOJNQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SX-3228 is a potent and selective small molecule inhibitor designed to target key oncogenic drivers within the RAS signaling pathway. Its primary research application is in the investigation of tumorigenesis and cancer cell proliferation, particularly in models of pancreatic, colorectal, and non-small cell lung cancers harboring specific RAS mutations. The compound acts by competitively binding to the GTP-binding site of mutant RAS proteins, locking them in an inactive state and preventing downstream activation of the MAPK/ERK and PI3K/AKT signaling cascades. This mechanism effectively induces cell cycle arrest and apoptosis in susceptible cancer cell lines. This compound provides a valuable tool for elucidating the complex biology of RAS-driven cancers and for exploring potential therapeutic strategies targeting this challenging oncoprotein. The product is supplied as a lyophilized solid and is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N4O3 B1682574 SX-3228 CAS No. 156364-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-18-21-20-17(25-18)14-9-13-11-22(8-7-15(13)19-16(14)23)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLLVTYOOJNQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(O1)C2=CC3=C(CCN(C3)CC4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027242
Record name 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156364-04-4
Record name 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156364-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SX 3228
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156364044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SX-3228
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XC39S5SP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology of Sx 3228

Receptor Binding and Selectivity Profiles

The pharmacological profile of SX-3228 is characterized by its binding affinity and selectivity for different subtypes of the GABAA receptor, particularly those associated with the benzodiazepine (B76468) binding site.

GABAA Receptor Subtype Affinity, with Emphasis on Alpha1 (α1) Selectivity

This compound demonstrates preferential binding to the benzodiazepine1 (BZ1) receptor subtype. scielo.brmedchemexpress.com The BZ1 receptor subtype is known to correspond to GABAA receptors containing the alpha1 (α1) subunit in combination with beta and gamma2 subunits (α1βxγ2). buffalo.edu Research indicates that this compound is a subtype-selective positive allosteric modulator acting primarily at the α1 subtype. wikipedia.org This selectivity profile is similar to that of other α1-selective drugs like zolpidem and zaleplon. wikipedia.org

Benzodiazepine Receptor Subtype (BZ1, BZ2, Peripheral) Affinities and Dissociation Constants

This compound exhibits differential affinity across benzodiazepine receptor subtypes. It preferentially binds to the BZ1 receptor, with an IC50 value of 17 nM in the cerebellum. scielo.brmedchemexpress.com Its affinity for the BZ2 receptor is significantly weaker, with an IC50 of 127 nM in the spinal cord. scielo.brmedchemexpress.com Furthermore, this compound shows virtually no affinity for the peripheral-type benzodiazepine receptor, with an IC50 greater than 10,000 nM in the kidney. scielo.brmedchemexpress.com This distinct binding profile highlights its selectivity for central benzodiazepine sites, particularly the BZ1 subtype.

Here is a summary of the binding affinities:

Receptor SubtypeTissue SourceIC50 (nM)
BZ1Cerebellum17
BZ2Spinal Cord127
Peripheral BZ ReceptorKidney>10000

Comparative Analysis of [3H]Flumazenil Displacement in Cerebellum and Spinal Cord Membrane Preparations

Studies comparing the displacement of [3H]flumazenil binding in rat brain membrane preparations have provided further evidence for this compound's selectivity. nih.gov Flumazenil is a benzodiazepine receptor antagonist. nih.gov Displacement assays using [3H]flumazenil in membranes from the cerebellum, an area enriched in the BZ1 (α1) receptor subtype, and the spinal cord, which contains a lower percentage of BZ1 sites and a higher percentage of BZ2 (α2/α3/α5) sites, demonstrate this compound's preferential binding to BZ1 sites. buffalo.edunih.govnumericable.fr this compound was found to be more potent in displacing [3H]flumazenil binding in cerebellar membranes compared to spinal cord membranes, indicating selectivity for the BZ1 (α1) receptor subtype. nih.govworldonline.fr This contrasts with non-selective compounds like diazepam, which displace [3H]flumazenil binding non-selectively in both cerebellum and spinal cord. nih.govworldonline.fr

Allosteric Modulation of GABAA Receptors by this compound

This compound functions as a positive allosteric modulator of GABAA receptors. wikipedia.orgwikipedia.org Allosteric modulators bind to a site distinct from the neurotransmitter binding site and influence the receptor's activity. wikipedia.org

Mechanism of Potentiation of Gamma-Aminobutyric Acid (GABA) Effects

As a positive allosteric modulator, this compound enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. wikipedia.orgscielo.brscielo.org.mx GABA binding to the GABAA receptor triggers the opening of a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thereby reducing its excitability. wikipedia.orgwikipedia.org this compound increases GABA-induced chloride currents. scielo.br Positive allosteric modulators like this compound enhance the effect of GABA by increasing the frequency or duration of chloride channel opening when GABA is bound to the receptor. wikipedia.org However, they typically have little to no effect in the absence of GABA. wikipedia.org

Proposed Conformational Changes within the GABAA Receptor Complex

Downstream Effects on Ion Channel Gating and Neuronal Membrane Potentials

The GABAA receptor is a ligand-gated ion channel that, upon activation by gamma-aminobutyric acid (GABA), increases the influx of chloride ions into the neuron. This influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it less excitable. scielo.br As a positive allosteric modulator primarily acting at the α1 subtype of the GABAA receptor, this compound is expected to enhance the effects of GABA binding. wikipedia.org This potentiation of GABAergic neurotransmission would lead to increased chloride conductance through the ion channel, resulting in a more pronounced hyperpolarization of the neuronal membrane potential. While direct experimental data detailing the specific downstream effects of this compound on ion channel gating kinetics or quantitative changes in membrane potential were not extensively found in the search results, its classification as a GABAA positive allosteric modulator at the BZ1 site strongly implies these mechanisms. wikipedia.orgscielo.br

Screening for Off-Target Receptor Interactions

Comprehensive screening has been conducted to assess the affinity of this compound for a range of other neurotransmitter receptors to understand its selectivity profile beyond the benzodiazepine receptors. These studies are crucial for identifying potential off-target effects.

Research indicates that this compound does not bind to dopamine (B1211576) D1 or D2 receptors. glpbio.commedchemexpress.comscielo.brscielo.br This suggests a lack of direct interaction with the dopaminergic system, which is involved in various functions including motor control, reward, and motivation. nih.govnih.govfrontiersin.org

Studies have shown that this compound does not bind to serotonin (B10506) receptor subtypes 5-HT1, 5-HT2, or 5-HT3. glpbio.commedchemexpress.comscielo.brscielo.br The serotonergic system plays a significant role in mood, cognition, and various physiological processes, and the lack of affinity for these receptors suggests that this compound is unlikely to exert its primary effects through these pathways. wikipedia.orgresearchgate.netacnp.orgnih.govnih.gov

This compound has been shown to have no binding affinity for noradrenaline receptors, including the α1, α2, and β subtypes. glpbio.commedchemexpress.comscielo.brscielo.br The noradrenergic system is involved in the body's "fight or flight" response, regulating heart rate, blood pressure, and alertness. litfl.comwikipedia.orgnih.govyoutube.comnih.gov The absence of interaction with these receptors indicates that this compound does not directly modulate these adrenergic pathways.

Investigations into the off-target profile of this compound have also included assessment of its affinity for acetylcholine (B1216132) muscarinic receptors. The findings indicate that this compound does not bind to muscarinic acetylcholine receptors. glpbio.commedchemexpress.comscielo.brscielo.br Muscarinic receptors are involved in a wide range of functions in both the central and peripheral nervous systems, including learning, memory, and regulation of smooth muscle contraction and glandular secretions. wikipedia.orgwikipedia.orgguidetopharmacology.orgzhanggroup.orglatoxan.com The lack of affinity suggests this compound does not directly interfere with cholinergic signaling via muscarinic receptors.

Based on the available research, the off-target binding profile of this compound can be summarized in the following table:

Receptor TypeSubtypes AssessedBinding Affinity
DopamineD1, D2No Affinity
Serotonin5-HT1, 5-HT2, 5-HT3No Affinity
Noradrenalineα1, α2, βNo Affinity
AcetylcholineMuscarinicNo Affinity
BenzodiazepineBZ1, BZ2, PeripheralSelective BZ1 Affinity (IC50 = 17 nM) glpbio.commedchemexpress.comscielo.brscielo.br

This profile highlights the selectivity of this compound for the BZ1 receptor over a range of other important neurotransmitter receptors.

Preclinical Behavioral and Electrophysiological Investigations of Sx 3228

Sedative and Hypnotic Efficacy Studies in Rodent Models

The sedative and hypnotic qualities of SX-3228 have been explored through its impact on the sleep-wake cycle and sleep architecture in rats. These studies reveal a significant influence of the compound on sleep patterns, with its effects being notably dependent on the time of administration within the light-dark cycle.

In studies conducted on rats, this compound has demonstrated a clear capacity to modulate sleep stages. When administered during the light phase, a time when rats are naturally more inclined to rest, the compound induced a significant reduction in rapid-eye-movement sleep (REMS). Furthermore, an increase in slow-wave sleep (SWS) was observed.

Conversely, when administered during the dark phase, the active period for rats, this compound produced a significant and sustained decrease in waking time. This was accompanied by an increase in both SWS and light sleep. These findings suggest that this compound can effectively promote sleep, particularly when administered during the animal's active cycle.

The pharmacodynamics of this compound are heavily influenced by the chronobiological context of its administration. The compound's hypnotic efficacy is most pronounced when given at the beginning of the dark period, leading to a significant reduction in wakefulness and an increase in sleep states. The sleep induced by this compound during this phase has been described as closely resembling the physiological sleep of the rat.

In contrast, administration during the light phase results in more subtle changes to the sleep architecture, primarily a suppression of REMS and a later increase in SWS. This dependency on the light-dark cycle underscores the importance of circadian rhythms in the therapeutic action of sedative-hypnotic agents.

Effects of this compound on Sleep-Wake States in Rats Across the Light-Dark Cycle
Administration TimeEffect on WakingEffect on Slow-Wave Sleep (SWS)Effect on REM Sleep (REMS)
Light Phase (Rest Period)No significant changeIncreasedDecreased
Dark Phase (Active Period)Significantly decreasedIncreasedTendency to increase

This compound shares a key mechanistic feature with the established sedative-hypnotics zolpidem and zaleplon: a selective affinity for the α1 subtype of the GABA-A receptor. wikipedia.org This shared target suggests a similar pharmacological profile. In animal studies, particularly in rats trained to discriminate ethanol (B145695), this compound, along with zolpidem and zaleplon, produced only partial substitution for ethanol. This contrasts with benzodiazepines and barbiturates, which tend to fully substitute for ethanol. This finding indicates that while these α1-selective compounds have sedative effects, their mechanism of action is distinct from older classes of hypnotics. The limited ethanol-like effects of these compounds may be attributed to their more selective mechanism of action.

Anxiolytic-Like Activity Assessments of this compound

While this compound is primarily characterized as a sedative-hypnotic, its potential anxiolytic-like properties have also been investigated in preclinical models. However, the evidence suggests that its anxiolytic effects are limited and often co-occur with sedation.

Research into the anxiolytic-like effects of this compound has yielded limited positive results across various standard rodent models of anxiety. In the Mouse Defense Test Battery, a model that assesses a range of defensive behaviors in response to a predator threat, this compound was found to decrease risk assessment activities. This suggests a potential modulation of anxiety-related behaviors. However, comprehensive data from other widely used models such as the punished drinking test, punished lever pressing, the elevated plus-maze, and the light/dark choice test are not extensively available in the current literature. The general consensus from available information is that this compound possesses a strong sedative-hypnotic profile with only weak or limited anxiolytic-like effects. wikipedia.org

The anxiolytic-like effects of this compound appear to be dose-dependent and intrinsically linked to its sedative properties. Any observed reductions in anxiety-like behaviors tend to emerge at doses that also produce significant sedation. wikipedia.org This lack of a clear separation between anxiolytic and sedative effects suggests a low specificity for anxiolysis. The dose-response relationship for any anxiolytic-like activity is not as well-defined as its sedative-hypnotic dose-response.

Summary of Preclinical Findings for this compound
Pharmacological EffectKey Findings in Rodent Models
Sedative/HypnoticReduces waking, increases SWS, particularly in the dark phase.
Anxiolytic-likeLimited effects, observed at sedative doses. Decreased risk assessment in Mouse Defense Test Battery.

Differentiation from Non-Selective Benzodiazepine (B76468) Receptor Agonists

This compound is distinguished from non-selective benzodiazepine (BZ) receptor agonists like diazepam through its selectivity for the BZ-omega-1 (α1) receptor subtype. nih.govworldonline.fr In vitro binding assays have demonstrated that this compound is more potent in displacing [3H]flumazenil binding in membranes from the rat cerebellum, an area rich in BZ-omega-1 receptors, than from the spinal cord or hippocampus, which have higher concentrations of other receptor subtypes. nih.gov This contrasts with non-selective agonists such as diazepam, which displace the radioligand non-selectively across these brain regions. nih.govworldonline.fr

This receptor selectivity translates into a different behavioral profile. The anxiolytic-like effects of this compound are generally weaker or non-specific compared to non-selective BZ agonists. nih.govnih.gov Any anxiety-reducing behaviors tend to manifest only at doses that are close to those that also cause sedation and impair motor performance. nih.govnih.gov This suggests that its sedative activity, mediated by the BZ-omega-1 receptor, may mask other potential behavioral effects. nih.gov This profile is a key differentiator from prototypical benzodiazepines, where anxiolytic effects are often achieved at non-sedating doses. nih.gov

Table 1: Receptor Subtype Selectivity Profile
CompoundReceptor SelectivityAnxiolytic-like Profile
This compoundSelective for BZ-omega-1 (α1) subtype nih.govworldonline.frWeaker or non-specific; observed at doses causing motor impairment nih.govnih.gov
Diazepam (Prototypical BZ)Non-selective for BZ-omega subtypes nih.govworldonline.frClear anxiolytic-like effects at doses below those causing significant motor impairment nih.gov

Anticonvulsant Properties of this compound

Modulation of Chemoconvulsant-Induced Seizures (e.g., Isoniazid)

In preclinical in vivo studies, this compound has demonstrated efficacy against seizures induced by chemical convulsants. Specifically, the compound was shown to increase the latency to the onset of clonic seizures produced by isoniazid (B1672263). nih.gov Isoniazid is a substance known to induce convulsions, and the ability of a compound to delay this effect is an indicator of its anticonvulsant potential.

Relative Efficacy Compared to Prototypical Benzodiazepines and Other BZ-Omega Receptor Ligands

When compared with other BZ-omega receptor ligands, this compound shows significant anticonvulsant efficacy. The maximal increase in seizure latency caused by this compound in the isoniazid test was greater than that produced by compounds identified as having low intrinsic efficacy, such as bretazenil (B1667780) and imidazenil. nih.gov The efficacy of this compound in this model was comparable to that of full agonists like the prototypical benzodiazepine diazepam and clobazam. nih.gov

Evaluation of Central Depressant Effects and Motor Performance

Analysis of Myorelaxant Activity in Relation to Sedative Doses

A notable characteristic of this compound is the separation of its sedative and myorelaxant (muscle-relaxant) effects. nih.govworldonline.fr Unlike diazepam, which impairs motor performance in tests of exploratory activity, coordination (rotarod), and muscle relaxation (loaded grid) at similar doses, this compound displays a different profile. worldonline.fr It induces myorelaxation at doses that are reportedly 3 to 10 times higher than those required to produce a decrease in exploratory activity (a measure of sedation). nih.govworldonline.fr This dissociation suggests that the sedative effects of this compound occur at lower dose ranges than its muscle-relaxant effects.

Assessment of Impairment in Locomotor Activity and Motor Coordination

The central depressant effects of this compound manifest as impaired locomotor activity and motor coordination. nih.gov In animal models, this compound was found to produce hypolocomotion (decreased movement in activity cages) and ataxia (impaired coordination on the rotarod test). nih.gov These effects on motor performance were observed at doses that were close to or similar to those that produced anxiolytic-like effects, highlighting the compound's potent sedative properties. nih.govnih.gov

Table 2: Separation of Central Depressant Effects
CompoundEffectRelative Dose Required
This compoundSedation (Hypolocomotion)Lower Dose nih.govworldonline.fr
Myorelaxation3-10 times higher than sedative dose nih.govworldonline.fr
DiazepamSedation / AtaxiaEffects occur at similar doses nih.govworldonline.fr
Myorelaxation

Investigation of the Contribution of the GABAAα1a Subtype to Motor Effects

The investigation into the motor effects of GABAergic compounds, particularly those selective for the GABAAα1 subtype, is crucial for understanding their potential side-effect profiles. While direct preclinical studies detailing the motor effects of this compound are not extensively available in the public domain, the well-established role of the GABAAα1 subunit in mediating motor impairment provides a strong basis for inferring its likely contribution.

Benzodiazepines and related compounds are known to produce motor-impairing side effects, such as ataxia, which are largely attributed to their interaction with GABAA receptors containing the α1 subunit. nih.govnih.govresearchgate.net Research has consistently shown that agonists with a preference for the α1 subunit can induce dose-dependent motor impairment. nih.gov

Preclinical assessments of motor coordination and balance are commonly conducted using the rotarod test. nih.govmdpi.comnih.gov This apparatus consists of a rotating rod on which a rodent is placed. The animal's ability to maintain its balance and remain on the rod as the speed of rotation increases is measured. A reduced latency to fall from the rotarod is indicative of impaired motor coordination. nih.gov

Studies on α1 subunit-preferring agonists, such as zolpidem, have demonstrated their capacity to induce ataxic-like effects. nih.gov For instance, in squirrel monkeys, administration of α1GABAA-preferring agonists resulted in a dose-dependent increase in ataxic-like behaviors. nih.gov Furthermore, the ataxic effects of both non-selective benzodiazepines and α1-preferring agonists can be attenuated by pretreatment with an α1 subunit-preferring antagonist, such as β-carboline-3-carboxylate-t-butyl ester (βCCT). nih.govnih.gov This provides pharmacological evidence for the specific involvement of the GABAAα1 subtype in mediating these motor disturbances.

In contrast, myorelaxant-like effects, another motor side effect of benzodiazepines, appear to be less prominently mediated by the α1 subunit. nih.govnih.gov Studies have shown that while βCCT can block the ataxic-like effects of GABAergic modulators, it is largely ineffective at preventing myorelaxant-like effects, suggesting the involvement of other GABAA receptor subtypes in muscle relaxation. nih.govnih.gov

Given that this compound is a selective ligand for the BZ1 receptor, which is functionally and structurally analogous to the GABAAα1 subtype, it is highly probable that it would exhibit a motor profile consistent with other α1-selective agonists. Therefore, it is anticipated that this compound would produce dose-dependent impairments in motor coordination, which could be quantified using methodologies like the rotarod test. The primary contribution to these motor effects would be expected to originate from its agonist activity at the GABAAα1 subtype.

The following table summarizes the expected outcomes of preclinical behavioral tests investigating the motor effects of a selective GABAAα1 agonist like this compound, based on findings from similar compounds.

Behavioral Test Measured Parameter Expected Outcome with α1 Agonist Rationale
RotarodLatency to fallDecreasedImpaired motor coordination and balance due to α1 subunit modulation.
Beam WalkingTime to traverse / Number of foot slipsIncreased time / Increased slipsDeficits in balance and fine motor control.
Grip StrengthForce exertedMinimal to no changeMyorelaxant effects are less associated with the α1 subtype.

These expected findings underscore the critical role of the GABAAα1 subunit in mediating the ataxic side effects of benzodiazepine-site agonists.

Chemical Synthesis and Structure Activity Relationship Sar of Sx 3228

Synthetic Pathways and Methodologies Employed for SX-3228

While the specific, proprietary synthesis of this compound is not extensively detailed in publicly available literature, its structure as a substituted 1,6-naphthyridin-2(1H)-one allows for the outlining of plausible synthetic strategies based on established methodologies for this class of heterocycles. The synthesis of the 1,6-naphthyridin-2(1H)-one core can generally be approached from either a preformed pyridine (B92270) or a preformed pyridone ring.

Common synthetic routes for 1,6-naphthyridin-2(1H)-ones involve multi-step sequences. One established method begins with a substituted 4-aminopyridine, which undergoes condensation with a malonic acid derivative to form the second ring of the bicyclic system. Another approach utilizes a preformed pyridone ring, which is then elaborated through cyclization reactions to construct the adjoining pyridine ring. For a complex molecule like this compound, which features a tetrahydro-1,6-naphthyridin-2(1H)-one core, the synthesis would likely involve initial construction of the unsaturated bicyclic system, followed by selective reduction of one of the pyridine rings.

The key substituents on the this compound scaffold—the benzyl (B1604629) group at the N6 position and the 5-methoxy-1,3,4-oxadiazol-2-yl group at the C3 position—would be introduced at appropriate stages of the synthesis. The N-benzylation could be achieved via standard alkylation of the secondary amine within the tetrahydro-naphthyridine ring system. The introduction of the oxadiazole moiety at the C3 position is more complex and would likely proceed from a carboxylic acid or ester precursor at that position, which would then be converted to the final heterocyclic ring through a series of steps involving hydrazide formation and subsequent cyclization with a suitable methoxy-containing reagent. Relating biological activities to molecular structures is a key aspect of this synthetic design process. acs.org

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

The structure-activity relationship (SAR) of a compound describes how its chemical structure correlates with its biological activity. acs.org For this compound, SAR studies are crucial for understanding the molecular features that govern its potency and selectivity for the α1 subunit of the GABAA receptor.

The selectivity of this compound for the α1-containing GABAA receptor subtype is a result of specific interactions between its structural moieties and the unique topology of the α1 benzodiazepine (B76468) binding pocket. Pharmacophore models of the GABAA/BzR subtypes reveal differences in the size and shape of the binding site depending on the α subunit present. nih.gov For the α1 subtype, a specific lipophilic region, denoted LDi, is thought to be larger compared to its configuration in other subtypes. nih.gov

The key structural components of this compound likely interact with the α1 binding site as follows:

The 6-benzyl group: This large, lipophilic substituent is a critical feature. It is hypothesized to occupy the aforementioned LDi pocket, which can favorably accommodate its size. This interaction is a primary determinant of the high affinity and selectivity for the α1 subtype.

The 1,6-Naphthyridin-2(1H)-one core: This rigid, bicyclic scaffold serves as the central anchor, correctly positioning the other functional groups for optimal interaction with the receptor surface.

The combination of a rigid core, a large lipophilic benzyl moiety, and a specific hydrogen-bonding region provided by the oxadiazole ring creates a molecule with a conformation that is highly complementary to the α1 binding site, leading to its observed selectivity. nih.govresearchgate.net

This compound is one of several non-benzodiazepine hypnotics, often called "Z-drugs," that exhibit selectivity for the α1-GABAA receptor. wikipedia.org A comparative analysis with other prominent members of this class, such as zolpidem and zaleplon, highlights how different chemical scaffolds can achieve a similar pharmacological outcome.

While all three compounds preferentially bind to α1-containing receptors, they belong to distinct chemical classes. differencebetween.comwikipedia.org

This compound is a tetrahydro-1,6-naphthyridin-2(1H)-one.

Zolpidem is an imidazopyridine.

Zaleplon is a pyrazolopyrimidine. researchgate.net

Table 2: Comparative Structural Features of α1-Selective Non-Benzodiazepine Ligands
CompoundChemical ClassCore ScaffoldKey Pharmacophoric Features
This compound1,6-Naphthyridin-2(1H)-one DerivativeTetrahydro-1,6-naphthyridin-2(1H)-oneLarge N-benzyl group (lipophilic), Oxadiazole ring (H-bonding)
ZolpidemImidazopyridineImidazo[1,2-a]pyridinep-tolyl group (lipophilic), Acetamide side chain (H-bonding)
ZaleplonPyrazolopyrimidinePyrazolo[1,5-a]pyrimidinePhenyl group (lipophilic), Cyano group (H-bonding)

The SAR of this compound provides valuable insights for the rational design of new GABAA receptor modulators. nih.gov Understanding how its unique 1,6-naphthyridin-2(1H)-one scaffold achieves α1 selectivity allows medicinal chemists to use it as a template for designing novel compounds with tailored pharmacological profiles. researchgate.net

The key implications for future drug design include:

Scaffold Hopping: The success of the 1,6-naphthyridin-2(1H)-one core in this compound validates it as a viable alternative to more common scaffolds like imidazopyridines. This allows for the development of new chemical entities with potentially different pharmacokinetic and safety profiles.

Tuning Selectivity: By modifying the substituents on the naphthyridinone core, it may be possible to fine-tune selectivity. For instance, altering the size and electronics of the N6-substituent (the benzyl group in this compound) could shift activity towards other α subunits. This principle is central to the development of α1-sparing anxiolytics, which aim to modulate α2/α3 subunits while avoiding the sedative effects of α1 agonism. researchgate.net

Modulating Efficacy: The this compound structure can be used as a starting point to design not only full agonists but also partial agonists or antagonists. Such compounds could offer a more nuanced modulation of the GABAergic system, potentially leading to therapies with a wider therapeutic window and fewer side effects. The development of functionally selective modulators is a key goal in modern pharmacology. acs.orgnih.gov

Theoretical and Computational Chemistry Approaches to Sx 3228 and Analogs

Molecular Modeling and Docking Studies of SX-3228 with GABAA Receptor Binding Sites

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a ligand, such as this compound, within the active site of its target protein, in this case, the GABAA receptor. Although specific docking studies for this compound are not detailed in the available literature, the general approach for benzodiazepine-like compounds is well-established.

These studies would typically involve:

Homology Modeling: In the absence of a crystal structure of the specific GABAA receptor subtype to which this compound binds with high affinity, a homology model would be constructed based on the known structures of related receptors.

Binding Site Identification: The benzodiazepine (B76468) binding site is located at the interface of the α and γ subunits of the GABAA receptor. science.gov

Docking Simulations: Using software like AutoDock, GOLD, or Glide, the this compound molecule would be virtually "docked" into the identified binding pocket. These programs explore a vast number of possible conformations and orientations of the ligand within the receptor's active site, calculating a "docking score" for each pose to estimate the binding affinity.

For a compound like this compound, such studies would aim to elucidate key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the binding pocket. This information is crucial for understanding the molecular basis of its agonist activity.

Quantum Chemical Analyses of Electronic Structure, Conformation, and Reactivity

Quantum chemical methods provide a deeper understanding of a molecule's properties based on its electronic structure. For this compound, these analyses, though not explicitly published, would be invaluable for a comprehensive understanding of its chemical behavior.

Commonly employed quantum chemical calculations include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the this compound molecule.

Electronic Property Calculation: Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and partial atomic charges. These properties are critical for predicting reactivity and intermolecular interactions.

Conformational Analysis: Studying the energy landscape of different rotational isomers (conformers) of this compound to understand its flexibility, which can influence its ability to bind to the receptor.

Such analyses could, for instance, shed light on the chemical instability of this compound when subjected to mechanical stress, a known issue in its formulation into tablets. science.govscience.govscience.gov Understanding the electronic and conformational factors contributing to this instability is a key area where quantum chemistry could provide significant insights.

In Silico Predictions of Pharmacological Parameters Related to Target Binding

In silico methods are increasingly used to predict the pharmacokinetic and pharmacodynamic properties of drug candidates early in the discovery process. For this compound, these computational predictions would complement experimental data.

Key parameters that can be predicted computationally include:

Binding Affinity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds, including this compound, with their experimentally determined binding affinities for the GABAA receptor.

ADME Properties: Computational models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For this compound, this could involve predicting its solubility, permeability, and potential metabolic pathways. While some research has noted the use of in silico tools like DDDPlus for simulating in vitro dissolution, specific ADME predictions for this compound are not widely reported. scribd.com

These predictive models are built using data from existing compounds and can help in prioritizing which novel analogs of this compound should be synthesized and tested.

Computational Strategies for De Novo Design and Optimization of Related Ligands

Computational chemistry offers powerful strategies for the rational design of new molecules with improved properties. While there is no evidence of such studies being published for this compound, these methods represent the next logical step in the development of related ligands.

Strategies for the de novo design and optimization of this compound analogs could include:

Structure-Based Design: Using the insights from molecular docking studies of this compound, new molecules can be designed to have improved interactions with the GABAA receptor binding site. This could involve modifying functional groups on the this compound scaffold to enhance binding affinity or selectivity.

Ligand-Based Design: In the absence of a high-resolution receptor structure, models can be built based on the known structure-activity relationships of a series of active compounds, including this compound. These pharmacophore models define the essential chemical features required for biological activity and can be used to screen virtual libraries of compounds or to guide the design of new molecules.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target receptor and then computationally linking them together to create a larger, more potent ligand.

These computational approaches would be instrumental in designing new analogs of this compound with potentially enhanced pharmacological profiles, such as improved stability, selectivity for specific GABAA receptor subtypes, or a more favorable pharmacokinetic profile.

Broader Academic Context in Drug Discovery and Development

Contributions of SX-3228 Research to the Understanding of GABAA Receptor Biology

Research into this compound has played a role in refining the understanding of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. The key contribution of this compound lies in its subtype selectivity.

This compound is a positive allosteric modulator of the GABAA receptor, with a notable preference for the α1 subtype. This selectivity is crucial, as different α subunits of the GABAA receptor are associated with distinct pharmacological effects. The investigation of this compound, alongside other α1-selective compounds, helped to solidify the hypothesis that the α1 subunit is primarily responsible for the sedative and hypnotic effects of drugs that target the GABAA receptor.

Animal studies have demonstrated that this compound is a potent hypnotic. When administered to rats, it produces a significant reduction in wakefulness and an increase in slow-wave sleep and light sleep. nih.govscielo.brscielo.br This sedative-hypnotic effect, coupled with its limited anxiolytic (anxiety-reducing) properties, provided further evidence for the functional dissociation of GABAA receptor subtypes. The weaker anxiolytic-like effects of this compound, when compared to non-selective benzodiazepines, supported the notion that other α subunits (such as α2 and α3) are more critically involved in mediating anxiolysis.

The binding profile of this compound also contributed to the mapping of the GABAA receptor complex. It exhibits high affinity for the BZ1 receptor subtype, which is rich in α1 subunits and predominantly found in the cerebellum. scielo.br In contrast, its affinity for the BZ2 receptor, more associated with the spinal cord, is significantly weaker. scielo.br This differential binding affinity underscored the heterogeneity of benzodiazepine (B76468) binding sites on the GABAA receptor.

Role of this compound in Advancing Non-Benzodiazepine Hypnotic Research

This compound is classified as a non-benzodiazepine hypnotic, a class of drugs that, while structurally distinct from benzodiazepines, also exert their effects via the benzodiazepine binding site on the GABAA receptor. The development and study of these "Z-drugs" (so-named because many of their names start with 'Z', such as Zolpidem and Zaleplon) was a significant step in the quest for hypnotics with improved side-effect profiles compared to traditional benzodiazepines.

The research on this compound contributed to this field by providing another example of an α1-selective compound with potent hypnotic effects. This helped to establish a clear research trajectory for the development of new hypnotics: targeting the α1 subunit of the GABAA receptor could potentially yield effective sleep aids with a reduced burden of other effects like muscle relaxation, anxiolysis, and cognitive impairment.

By demonstrating a pharmacological profile characterized by strong sedation and weak anxiolysis, this compound, along with its contemporaries, helped to validate the strategy of pursuing subtype-selective modulators for specific therapeutic indications. This principle has since become a cornerstone of modern drug discovery for a wide range of neurological and psychiatric disorders.

Strategic Approaches for Developing Subtype-Selective GABAA Receptor Ligands

The development of subtype-selective GABAA receptor ligands like this compound is a complex process that relies on a combination of medicinal chemistry, molecular modeling, and pharmacological screening. While the specific strategic approaches employed in the creation of this compound are not extensively detailed in publicly available literature, the general principles of developing such compounds are well-established.

A key strategy involves the iterative modification of a known chemical scaffold. medicinal chemists synthesize a library of related compounds, systematically altering different parts of the molecule. These new chemical entities are then screened for their binding affinity and functional activity at different GABAA receptor subtypes. This process of structure-activity relationship (SAR) studies helps to identify the chemical moieties responsible for subtype selectivity.

Computational modeling also plays a crucial role. By creating three-dimensional models of the different GABAA receptor subtypes, researchers can predict how a particular molecule might bind and identify potential modifications that could enhance its selectivity for a desired subtype.

Another important approach is the use of recombinant cell lines that express specific combinations of GABAA receptor subunits. These cellular systems allow for the precise measurement of a compound's potency and efficacy at a single receptor subtype, providing a clean signal that is not confounded by the presence of other subtypes.

The ultimate goal of these strategies is to identify a lead compound with a desirable balance of high affinity for the target subtype and low affinity for off-target subtypes, thereby maximizing the therapeutic effect while minimizing unwanted side effects.

Preclinical Development Paradigms and Factors Influencing Research Progression or Discontinuation

The journey of a new chemical entity from the laboratory to the clinic is a long and arduous one, with a high rate of attrition. The preclinical development phase is a critical stage where the safety and efficacy of a compound are rigorously evaluated in non-human systems.

While the specific details of this compound's preclinical development and the reasons for its discontinuation from further research are not publicly documented, we can infer the likely paradigm and potential influencing factors based on standard industry practices.

A typical preclinical development program for a compound like this compound would have involved a series of in vitro and in vivo studies. These would have included:

Pharmacokinetics: Studies to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME).

Pharmacodynamics: Further characterization of the drug's effects on the body, including dose-response relationships for its hypnotic and other central nervous system effects.

Toxicology: A comprehensive assessment of the drug's safety profile, including acute and chronic toxicity studies in at least two animal species. This would also involve evaluating its potential for genotoxicity, carcinogenicity, and reproductive toxicity.

Safety Pharmacology: Studies to investigate the potential for adverse effects on major organ systems, such as the cardiovascular, respiratory, and central nervous systems.

The decision to progress a compound to clinical trials or to discontinue its development is based on a careful evaluation of the data generated during these preclinical studies. Factors that can lead to the discontinuation of a research program are numerous and can include:

Unfavorable Pharmacokinetic Properties: Poor absorption, rapid metabolism, or the formation of toxic metabolites can render a compound unsuitable for clinical use.

Unacceptable Toxicity: The identification of significant safety concerns in animal studies is a major reason for discontinuation.

Lack of Efficacy: If a compound does not demonstrate a robust and reproducible therapeutic effect in relevant animal models, it is unlikely to be successful in humans.

Commercial and Strategic Considerations: The potential market for a new drug, the competitive landscape, and the strategic priorities of the developing organization all play a role in the decision-making process.

Given that this compound did not advance to clinical trials, it is likely that its development was halted due to one or more of these factors. Without specific data, it is impossible to know the precise reasons, but the high bar for safety and efficacy in the development of central nervous system drugs means that only the most promising candidates move forward.

Q & A

Q. What is the receptor selectivity profile of SX-3228, and how does it inform experimental design?

this compound is a selective agonist of the benzodiazepine 1 (BZ1) receptor subtype, with an IC50 of 17 nM for BZ1. It exhibits weak affinity for BZ2 receptors (IC50 = 127 nM in spinal cord) and negligible binding to peripheral BZ receptors (IC50 >10,000 nM in kidney). This specificity makes it suitable for studying BZ1-mediated physiological processes, such as sleep regulation, without confounding effects from other GABAA receptor subtypes. Researchers should validate receptor selectivity using competitive binding assays and prioritize models with high BZ1 expression (e.g., cortical tissues) .

Q. What experimental models are commonly used to study this compound's effects on sleep architecture?

Rodent models, particularly rats, are standard for investigating this compound's dose-dependent effects on sleep-wake cycles. Key metrics include:

  • Slow-wave sleep (SWS) latency : Reduced from 22.6 ± 6.2 min (control) to 4.9 ± 2.2 min at 1.0 mg/kg.
  • REM sleep (REMS) latency : Reduced from 141.3 ± 38.5 min (control) to 52.7 ± 17.0 min at 1.0 mg/kg. Studies should use polysomnography to track sleep stages and control for circadian phase (light vs. dark periods), as this compound’s effects differ temporally .

Q. How does this compound’s pharmacokinetic profile influence dosing regimens in chronic studies?

Acute doses (0.5–2.5 mg/kg) in rats show significant effects within 3–6 hours, but prolonged exposure may require adjustments due to potential receptor desensitization. For chronic studies, consider staggered dosing or pharmacokinetic modeling to maintain therapeutic plasma levels while minimizing tolerance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects across circadian phases?

this compound reduces REMS during the light phase but increases SWS during the dark phase in rats. To address this circadian-dependent variability:

  • Use cross-over designs where the same cohort is tested under both light/dark conditions.
  • Incorporate time-series analyses to isolate temporal effects.
  • Control for environmental variables (e.g., light intensity, feeding schedules) that modulate BZ1 activity .

Q. What methodological challenges arise when comparing this compound to other BZ1 ligands (e.g., zolpidem)?

Comparative studies must account for differences in binding kinetics and functional efficacy. For example:

  • This compound’s higher BZ1 affinity (IC50 = 17 nM) versus zolpidem’s lower selectivity.
  • Use in vitro electrophysiology to measure chloride influx in BZ1-transfected cells.
  • Pair behavioral assays (e.g., open-field tests) with receptor occupancy studies to correlate dose-response relationships .

Q. How can researchers optimize dosing for longitudinal studies without inducing receptor desensitization?

  • Conduct pilot studies with escalating doses (e.g., 0.5, 1.0, 2.5 mg/kg) to identify the lowest effective dose.
  • Monitor adaptive changes using repeated EEG/EMG recordings and receptor density assays (e.g., [<sup>3</sup>H]flumazenil binding).
  • Consider intermittent dosing schedules to reduce tachyphylaxis risk .

Key Recommendations

  • Experimental Rigor : Include sham controls and blinded dosing to mitigate bias in behavioral studies.
  • Data Reproducibility : Adhere to ARRIVE guidelines for in vivo research and report negative results to address publication bias .
  • Ethical Compliance : Obtain institutional approvals for animal studies, ensuring humane endpoints and minimized sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SX-3228
Reactant of Route 2
SX-3228

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.